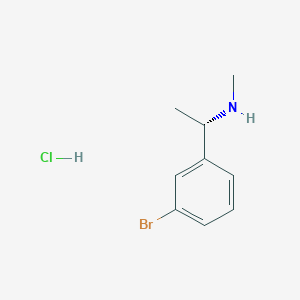![molecular formula C19H22N2O6S2 B2976349 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946250-03-9](/img/structure/B2976349.png)
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic compound. It contains several functional groups including a sulfonamide, a tetrahydroquinoline, and a 1,4-dioxin .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The sulfonamide group is known to be resistant to hydrolysis and can mimic the peptide bond, making it valuable in medicinal chemistry . The 1,4-dioxin group is a heterocyclic, organic, non-aromatic compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The sulfonamide group is known to have a range of reactivities, including acting as an activating group, protecting group, and leaving group . The 1,4-dioxin group can be prepared by cycloaddition, namely by the Diels–Alder reaction of furan and maleic anhydride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Sulfonamides are known to have a range of properties, including electron withdrawing capacity, resistance to nucleophilic α-substitution, and C–H and N–H acidity . The 1,4-dioxin group is a heterocyclic, organic, non-aromatic compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
- Sulfonamides incorporating 1,4-benzodioxane moieties have been synthesized and characterized. These compounds exhibited promising biological activities, such as inhibiting enzymes like lipoxygenase and showing antimicrobial properties against various bacterial strains. Their interactions with target enzymes were also analyzed through molecular docking studies, highlighting their potential in therapeutic applications (Irshad et al., 2016).
Pharmacological Evaluation
- Another study focused on the pharmacological evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives. These compounds demonstrated moderate activity against enzymes such as butyrylcholinesterase and acetylcholinesterase but showed significant activity against the lipoxygenase enzyme. Their antimicrobial and hemolytic activities were also assessed, indicating their potential utility in developing new antimicrobial agents (Irshad, 2018).
Radical Cyclizations and Synthesis Techniques
- Research into the radical cyclizations of cyclic ene sulfonamides has led to the formation of stable bicyclic and tricyclic aldimines and ketimines. These findings open new avenues for synthesizing polycyclic imines from sulfonamide precursors, providing a foundation for further exploration into the synthesis of complex organic compounds (Zhang et al., 2013).
Antioxidant Capacity
- A study on the ABTS/PP decolorization assay of antioxidant capacity elucidated reaction pathways for certain antioxidants, highlighting the complexity of interactions between sulfonamide derivatives and radical species. This research underscores the potential of sulfonamide compounds in antioxidant applications, although further investigation is needed to fully understand these interactions (Ilyasov et al., 2020).
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact molecular structure and the conditions under which it is used. Sulfonamides are generally considered safe for drug development, but they can cause a range of side effects and allergic reactions . The 1,4-dioxin group is highly flammable .
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential uses in medicinal chemistry or other fields. The sulfonamide group is a well-known tool in medicinal chemistry and has been exploited for synthetic purposes , suggesting potential future applications for this compound.
Wirkmechanismus
Target of Action
Sulfonamides, a class of compounds to which this compound belongs, are known to target enzymes like carbonic anhydrase and dihydropteroate synthetase .
Mode of Action
Sulfonamides generally work by inhibiting the synthesis of essential amino acids in the target organisms, thereby stopping cell division and growth .
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthetase . This disruption can lead to a halt in bacterial growth and replication.
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
By inhibiting essential biochemical pathways in bacteria, sulfonamides generally lead to a halt in bacterial growth and replication .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action and stability of sulfonamides .
Eigenschaften
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-2-28(22,23)21-9-3-4-14-5-6-15(12-17(14)21)20-29(24,25)16-7-8-18-19(13-16)27-11-10-26-18/h5-8,12-13,20H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDZLGBPHPDJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2976266.png)

![3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2976269.png)

![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2976272.png)





![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylthio)benzamide](/img/structure/B2976281.png)


